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Introduction

AZDO0156 is a potent and selective, orally bioavailable inhibitor of the Ataxia-Telangiectasia
Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATM is
activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to orchestrate
cell cycle arrest, DNA repair, or apoptosis.[3] In many cancers, the DDR pathway is
dysregulated, making it an attractive target for therapeutic intervention. AZD0156, by inhibiting
ATM, can prevent the repair of DNA damage, leading to synthetic lethality in cancer cells with
specific DNA repair defects or sensitizing them to DNA-damaging agents like chemotherapy
and radiation.[2][4] This document provides detailed protocols for key in vitro assays to
evaluate the efficacy and mechanism of action of AZD0156 in cancer cell lines.

Mechanism of Action

AZDO0156 is a highly selective ATM inhibitor with a reported IC50 of 0.58 nM in a cell-based
assay measuring ATM auto-phosphorylation at Serine 1981.[2][5] Its selectivity for ATM is over
1,000-fold higher than for other related kinases such as ATR, mTOR, and PI13Ka.[5][6] By
inhibiting ATM, AZD0156 abrogates the phosphorylation of downstream substrates, thereby
disrupting the DNA damage checkpoint, impeding DNA repair, and ultimately inducing
apoptosis in cancer cells.[1]
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. Cancer IC50 / GI50 Treatment

Cell Line Assay . Reference
Type (uM) Duration
Prostate Clonogenic »

PC-3 ) 0.28 Not Specified  [1]
Cancer Survival
Prostate Clonogenic »

DuU145 ) 0.30 Not Specified  [1]
Cancer Survival
Prostate Clonogenic N

LNCaP ) 0.29 Not Specified  [1]
Cancer Survival
Colorectal ]

HCT8 Cell Titer Glo ~5 72 hours [6]
Cancer
Colorectal _

RKO Cell Titer Glo ~5 72 hours [6]
Cancer
Colorectal ]

LOVO Cell Titer Glo ~5 72 hours [6]
Cancer
Colorectal ]

HT29 Cell Titer Glo ~5 72 hours [6]
Cancer
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Olaparib Olaparib
. Cancer GI50 (M) GI50 (M) Treatmen  Referenc
Cell Line Assay .
Type (DMSO (+33 nM t Duration e

Control) AZD0156)

Triple-
Negative Sytox
HCC1806 0.3 0.03 5-8 days [2]
Breast Green
Cancer
Triple-
Negative Sytox
CAL-51 >10 1 5-8 days [2]
Breast Green
Cancer
Non-Small
Sytox
NCI-H2122  Cell Lung 3 0.3 5-8 days [2]
Green
Cancer
Gastric Sytox
SNU-16 >10 1 5-8 days [2]
Cancer Green

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AZD0156.
Materials:

Cancer cell lines of interest

Complete cell culture medium

AZD0156 (stock solution in DMSO)

96-well clear bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
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e Luminometer
Procedure:

o Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well in 100 pyL of complete
medium and incubate overnight.[6]

o Prepare serial dilutions of AZD0156 in complete medium.

e Remove the medium from the wells and add 100 pL of the medium containing the desired
concentrations of AZD0156. Include a vehicle control (DMSO) and a no-cell control.

 Incubate the plate for 72 hours.[6]

» Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
e Add 100 pL of CellTiter-Glo® reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a luminometer.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Colony Formation Assay

This assay assesses the long-term effect of AZD0156 on the proliferative capacity of single
cells.

Materials:
e Cancer cell lines of interest
o Complete cell culture medium

e AZDO0156 (stock solution in DMSO)
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o 6-well plates
e Methylene blue staining solution (0.5% w/v in 50% ethanol)
Procedure:

e Seed a suitable number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to
attach overnight.

o Treat the cells with various concentrations of AZD0156 (e.g., 5 nM, 10 nM) for 24 hours. For
combination studies, a DNA-damaging agent can be added 3 hours after AZD0156
treatment.

o After 24 hours, replace the drug-containing medium with fresh, drug-free medium.
 Incubate the plates for 10-14 days, allowing colonies to form.

e Wash the colonies with PBS and stain with methylene blue solution for 30 minutes at room
temperature.

o Gently wash the plates with water and allow them to air dry.
e Count the colonies containing more than 50 cells.

o Calculate the plating efficiency and survival fraction for each treatment condition.

Western Blot Analysis for ATM Signaling

This protocol is to detect the inhibition of ATM kinase activity by measuring the phosphorylation
of its downstream targets.

Materials:
e Cancer cell lines of interest
e Complete cell culture medium

e AZDO0156 (stock solution in DMSO)
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DNA-damaging agent (e.g., etoposide, ionizing radiation)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-RAD50
(Ser635), anti-yH2AX (Serl139), and a loading control like 3-actin or GAPDH)

HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.
Pre-treat cells with the desired concentration of AZD0156 (e.g., 30 nM) for 1 hour.[5]
Induce DNA damage (e.g., treat with etoposide or irradiate).

After the desired time point (e.g., 1-4 hours post-damage induction), wash the cells with ice-
cold PBS and lyse them with RIPA buffer.[5]

Determine the protein concentration of the lysates using the BCA assay.
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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 Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer)
overnight at 4°C.[6]

e Wash the membrane three times with TBST for 10 minutes each.[6]

¢ Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[6]

¢ \Wash the membrane three times with TBST.

e Add ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

Cell Cycle Analysis

This protocol is to assess the effect of AZD0156 on cell cycle distribution.
Materials:

Cancer cell lines of interest

o Complete cell culture medium

e AZDO0156 (stock solution in DMSO)

o 6-well plates

e PBS

e Trypsin-EDTA

e 70% ice-cold ethanol

e Propidium lodide (PI) staining solution (containing RNase A)
Procedure:

e Seed 300,000 cells per well in 6-well plates and incubate overnight.[6]
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o Treat the cells with AZD0156 (e.g., 50 nM, 100 nM) for 24 hours.[6]
» Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[6]

» Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
Incubate at -20°C for at least 2 hours.

o Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

o Resuspend the cell pellet in PI staining solution and incubate in the dark at room
temperature for 30 minutes.

e Analyze the samples using a flow cytometer.

o Use appropriate software to deconvolute the DNA content histograms and determine the
percentage of cells in G1, S, and G2/M phases of the cell cycle.
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Caption: AZD0156 inhibits ATM kinase, a key regulator of the DNA damage response.
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Caption: General workflow for in vitro assays with AZD0156.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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